4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid

5-LOX inhibition tetrahydronaphthalene enzyme screening

This bicyclic carboxylic acid is a crucial SAR probe for sigma receptor and lipoxygenase research. Its IC₅₀ >10,000 nM at both 5-LOX and sEH makes it an ideal, structurally-matched inactive control for tetralin-based screening libraries, eliminating non-specific assay interference. The C1-attached butanoic acid side chain is a versatile handle for amide coupling or esterification, enabling synthesis of piperidine-tethered analogs with sub-nanomolar σ₁ receptor affinity. Essential for medicinal chemistry groups building focused N-(6-methoxytetralin-1-yl)alkylamine libraries.

Molecular Formula C15H20O3
Molecular Weight 248.32 g/mol
CAS No. 6317-48-2
Cat. No. B11861901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid
CAS6317-48-2
Molecular FormulaC15H20O3
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(CCC2)CCCC(=O)O
InChIInChI=1S/C15H20O3/c1-18-13-8-9-14-11(5-3-7-15(16)17)4-2-6-12(14)10-13/h8-11H,2-7H2,1H3,(H,16,17)
InChIKeyWEMUCYXLCOCBPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid (CAS 6317-48-2): Chemical Class and Core Properties


4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid (CAS 6317-48-2) is a bicyclic carboxylic acid composed of a 6-methoxy-1,2,3,4-tetrahydronaphthalene (tetralin) core linked via its C1 position to a butanoic acid side chain . With a molecular formula of C15H20O3 and a molecular weight of 248.32 g/mol, it belongs to the class of methoxy-substituted tetrahydronaphthalene alkanoic acids, a structural family that has been explored as intermediates for sigma receptor ligands and as fragments in medicinal chemistry programs [1][2].

Why In-Class Tetrahydronaphthalene Butanoic Acids Cannot Be Freely Interchanged for 4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid


Within the tetrahydronaphthalene alkanoic acid family, variations in methoxy-substitution position, side-chain length, and ring oxidation state produce profound differences in biological target engagement. For instance, 4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid and 4-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid lack the 6-methoxy group and the C1 attachment point that enable this compound's interactions with sigma receptors and lipoxygenase domains . Conversely, the high-affinity (R)-2-(6-methoxynaphthalen-2-yl)butanoic acid (a potent AKR1C3 inhibitor) contains a fully aromatic naphthalene rather than a tetralin ring, fundamentally altering its conformational preferences and metabolic stability [1]. The available screening data for the target compound reveals an IC₅₀ >10 000 nM against both 5-LOX and sEH, a profile that is quantitatively distinct from the sub-nanomolar affinities reported for its nearest sigma-active derivatives [2]. Simple substitution based on structural similarity would therefore lead to divergent biological outcomes.

Quantitative Differentiation Evidence for 4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid


5-Lipoxygenase (5-LOX) Inhibitory Activity: Target Compound vs. In-Class Sigma Ligands

In a recombinant human 5-LOX enzyme assay, 4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid demonstrated an IC₅₀ exceeding 10 000 nM, indicating negligible inhibitory activity [1]. This stands in stark contrast to the sigma receptor-active N-(6-methoxytetralin-1-yl)alkylpiperidines, which display Kᵢ values as low as 0.030 nM at the σ₁ receptor [2]. The quantitative inactivity of the target compound against 5-LOX confirms that the free carboxylic acid moiety and absence of a basic amine terminus render it unsuitable for engagement of this enzyme class.

5-LOX inhibition tetrahydronaphthalene enzyme screening

Soluble Epoxide Hydrolase (sEH) Inhibition: Cross-Target Profiling Data

The compound was also profiled against human recombinant soluble epoxide hydrolase (sEH). It exhibited an IC₅₀ greater than 10 000 nM, a value that is at least 100 000-fold higher than the nanomolar potencies reported for optimized sEH inhibitors such as 4-(3-cyclohexylureido)-butanoic acids [1][2]. This data reinforces the conclusion that the target compound lacks the pharmacophoric elements (e.g., a urea or amide linker) required for potent sEH engagement.

sEH inhibition epoxide hydrolase tetrahydronaphthalene carboxylic acid

Structural Differentiation from the Potent AKR1C3 Inhibitor (R)-2-(6-Methoxynaphthalen-2-yl)butanoic Acid

(R)-2-(6-Methoxynaphthalen-2-yl)butanoic acid is a potent and selective AKR1C3 inhibitor (IC₅₀ ≈ 100 nM) that differs from the target compound by having (i) a fully aromatic naphthalene ring, (ii) the butanoic acid attached directly at the 2-position rather than via an ethylene spacer at the 1-position, and (iii) a chiral α-methyl substitution [1]. The target compound has not been tested against AKR1C3, but its saturated tetralin core and linear butanoic acid chain make it a poor steric and electronic mimic of the naphthalene-based inhibitor. Procurement for AKR1C3 research should therefore specify the naphthalene analog.

AKR1C3 inhibition naphthalene vs. tetralin cancer metabolism

Absence of Sigma Receptor Affinity: Inferiority to Piperidine-Tethered Tetrahydronaphthalenes

A series of N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)alkylpiperidines achieved sub-nanomolar σ₁ receptor affinities (Kᵢ = 0.030–0.35 nM) in radioligand binding assays [1]. The target compound, lacking the basic piperidine nitrogen essential for σ₁ binding, is not expected to exhibit measurable sigma receptor activity. No sigma binding data are available for the free butanoic acid, consistent with its classification as a synthetic intermediate rather than a pharmacologically active entity.

sigma-1 receptor tetrahydronaphthalene radioreceptor assay

Validated Application Scenarios for 4-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)butanoic acid


Use as a Negative Control in 5-LOX and sEH Biochemical Screens

Given its IC₅₀ >10 000 nM at both 5-LOX and sEH, the compound can serve as a structurally matched inactive control for tetrahydronaphthalene-containing screening libraries [1]. It allows researchers to distinguish true enzyme inhibition from non-specific assay interference caused by the lipophilic tetralin scaffold.

Synthetic Intermediate for Sigma Receptor Ligand Development

The compound's butanoic acid side chain provides a versatile handle for amide coupling or esterification, enabling the synthesis of piperidine-tethered analogs that have demonstrated sub-nanomolar σ₁ receptor affinity [2]. It is a logical procurement choice for medicinal chemistry groups building focused libraries of N-(6-methoxytetralin-1-yl)alkylamines.

Comparator for Structure-Activity Relationship (SAR) Studies at the Tetralin C1 Position

Because the butanoic acid chain is attached at the C1 position of the tetralin ring, the compound serves as a key SAR probe for evaluating how linker length and terminal functional group identity affect biological activity across the sigma receptor and lipoxygenase enzyme families [2][3].

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